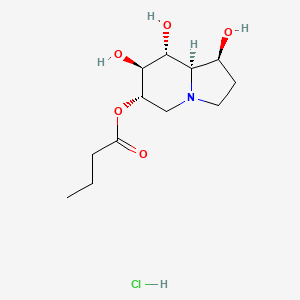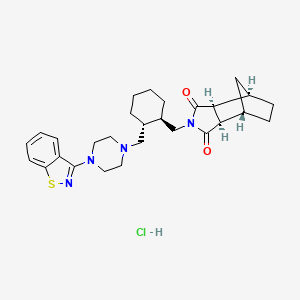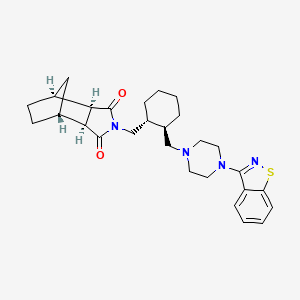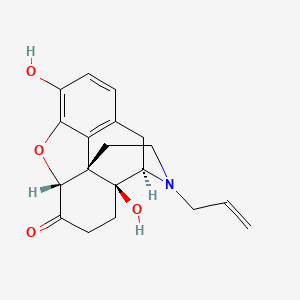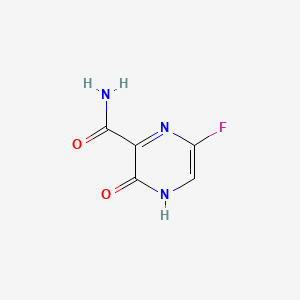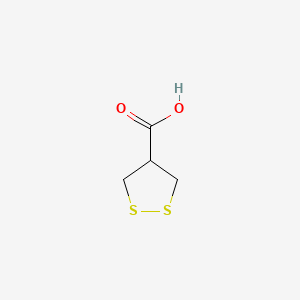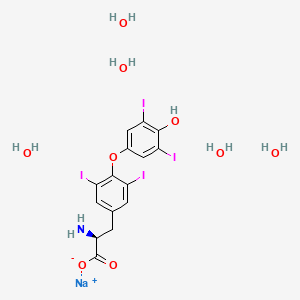
Aldoxorubicin
Overview
Description
Aldoxorubicin, also known as INNO-206, is a tumor-targeted conjugate of doxorubicin. It is specifically designed to enhance the delivery of doxorubicin to tumor cells while minimizing its uptake by non-target tissues. This compound is in development by CytRx Corporation and is characterized by its attachment to an acid-sensitive linker, N-ε-maleimidocaproic acid hydrazide (EMCH), which facilitates its binding to endogenous circulating albumin .
Mechanism of Action
Target of Action
Aldoxorubicin primarily targets DNA topoisomerase 2-alpha , a crucial enzyme involved in DNA replication and transcription . This enzyme plays a significant role in controlling the topological states of DNA, thereby facilitating processes like replication and transcription.
Mode of Action
This compound, also known as INNO-206, is a prodrug of doxorubicin . It binds to endogenous albumin in the bloodstream after administration through an acid-sensitive hydrazone linker . This binding facilitates the transportation of the drug to the tumor cells, bypassing uptake by other non-specific sites, including the heart, bone marrow, and gastrointestinal tract . Once the albumin-bound this compound reaches the tumor, the acidic environment of the tumor cell triggers the cleavage of the acid-sensitive linker, releasing free doxorubicin .
Biochemical Pathways
Doxorubicin, the active form of this compound, is known to bind to DNA-associated enzymes and intercalate with DNA base pairs . It influences various molecular signals, such as AMPK (AMP-activated protein kinase), which induces apoptosis and affects the Bcl-2/Bax apoptosis pathway . This alteration in the Bcl-2/Bax ratio can lead to the downstream activation of different caspases, resulting in apoptosis .
Pharmacokinetics
This compound exhibits a long mean half-life (20.1–21.1 h), a narrow mean volume of distribution (3.96–4.08 L/m²), and a slow mean clearance rate (0.136–0.152 L/h/m²) . Very little doxorubicin and its major metabolite doxorubicinol, which has been implicated in doxorubicin-associated cardiotoxicity, are excreted in urine .
Result of Action
Upon release in the tumor cell, doxorubicin distributes to various cellular compartments, including the Golgi apparatus, mitochondria, and nucleus, leading to subsequent cytotoxic effects . In both cancer model systems and human xenografts, this compound has demonstrated in vitro and in vivo activities . Preclinical models also support its decreased cardiac effects compared to doxorubicin .
Action Environment
The action of this compound is influenced by the tumor’s environment. The acidic environment within the tumor cell triggers the release of doxorubicin from the albumin-bound this compound . This preferential accumulation and release mechanism in tumors helps to enhance the drug’s efficacy and stability while minimizing its uptake by non-specific sites .
Future Directions
Future directions of study for Aldoxorubicin will likely involve its incorporation into combination regimens with other chemotherapies, particularly in those with non-overlapping toxicities to optimize antitumor activity . Despite available therapies after initial systemic therapy, prognosis remains poor in relapsed or refractory soft tissue sarcomas (STS), and the rational and clinical development of novel agents like this compound to improve outcomes in this area of high unmet need is desperately warranted .
Biochemical Analysis
Biochemical Properties
Aldoxorubicin is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . This biochemical reaction allows this compound to interact with DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes . It influences cell function by causing the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . It also induces apoptosis and necrosis in healthy tissue causing toxicity in the brain, liver, kidney, and heart .
Molecular Mechanism
The molecular mechanism of this compound involves its prodrug nature. After administration, this compound rapidly binds endogenous circulating albumin through the EMCH linker . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . This allows the free doxorubicin to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. Over time, the drug–albumin conjugate is preferentially retained in tumor tissue, with uptake into tumoral cells . At physiologic pH, the complex is stable . The bound doxorubicin is then released at the site of the tumor, allowing for the observation of long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Studies have demonstrated significant variability in the efficacy of this compound for tumor treatment across different mouse strains . Therefore, the selection of animal models is crucial in the study of this compound .
Metabolic Pathways
It is known that this compound is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its binding to endogenous circulating albumin . Circulating albumin preferentially accumulates in tumors, bypassing uptake by other non-specific sites including heart, bone marrow, and gastrointestinal tract .
Subcellular Localization
The subcellular localization of this compound is primarily within the tumor cells . Once the albumin-bound this compound reaches the tumor, the acidic environment of the tumor causes cleavage of the acid-sensitive linker . Free doxorubicin is then released at the site of the tumor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldoxorubicin is synthesized by conjugating doxorubicin with N-ε-maleimidocaproic acid hydrazide (EMCH). The reaction involves the formation of a hydrazone bond between the carbonyl group of doxorubicin and the hydrazide group of EMCH. This process is typically carried out under acidic conditions to ensure the stability of the hydrazone bond .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of the doxorubicin-EMCH conjugate. This process requires stringent control of reaction conditions to ensure the purity and stability of the final product. The conjugate is then purified using chromatographic techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Aldoxorubicin undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Acidic Conditions: Hydrolysis of the hydrazone bond occurs under acidic conditions, which are typically found in the tumor microenvironment.
Reducing Agents: Common reducing agents such as sodium borohydride can be used to reduce this compound to its corresponding reduced derivatives.
Major Products Formed
Free Doxorubicin: The primary product formed from the hydrolysis of this compound is free doxorubicin, which exerts its cytotoxic effects on tumor cells.
Reduced Doxorubicin Derivatives: Reduction reactions yield various reduced derivatives of doxorubicin, which may have different pharmacological properties.
Scientific Research Applications
Aldoxorubicin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Aldoxorubicin is compared with other similar compounds, particularly doxorubicin, to highlight its uniqueness:
Doxorubicin: While doxorubicin is a widely used chemotherapeutic agent, it is associated with significant cardiotoxicity and other side effects. .
Properties
| { "Design of the Synthesis Pathway": "Aldoxorubicin can be synthesized via a modified form of the doxorubicin synthesis pathway. The modification involves the use of aldehyde-functionalized dextran as a carrier molecule for doxorubicin, which enhances the drug's tumor-targeting ability.", "Starting Materials": [ "Dextran", "Sodium periodate", "Sodium borohydride", "Doxorubicin", "Glutaraldehyde", "Acetic acid", "Methanol" ], "Reaction": [ "Dextran is oxidized using sodium periodate to form aldehyde-functionalized dextran.", "Doxorubicin is reduced using sodium borohydride to form doxorubicinol.", "The aldehyde-functionalized dextran is mixed with the doxorubicinol to form aldoxorubicin via a Schiff base reaction.", "The aldoxorubicin is stabilized using glutaraldehyde.", "The stabilized aldoxorubicin is purified using a combination of ion exchange chromatography and dialysis.", "The purified aldoxorubicin is dissolved in acetic acid and precipitated using methanol to obtain the final product." ] } | |
| INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity. | |
CAS No. |
1361644-26-9 |
Molecular Formula |
C37H42N4O13 |
Molecular Weight |
750.7 g/mol |
IUPAC Name |
N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23-/t17-,20-,22-,27-,32+,37-/m0/s1 |
InChI Key |
OBMJQRLIQQTJLR-LBMCFUDOSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
Appearance |
Red solid powder |
Pictograms |
Health Hazard |
Purity |
>98% |
Synonyms |
Aldoxo aldoxorubicin DOXO-EMCH INNO-206 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


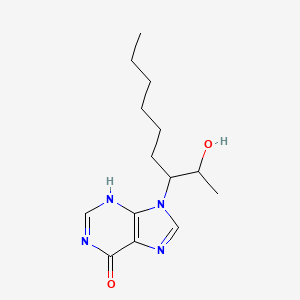
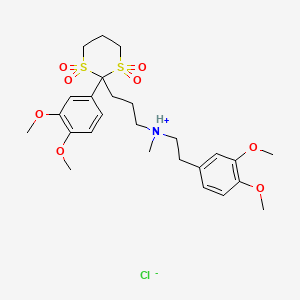
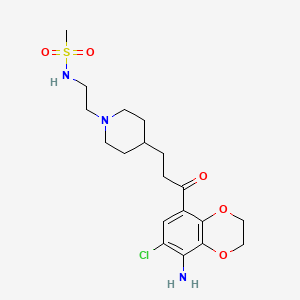

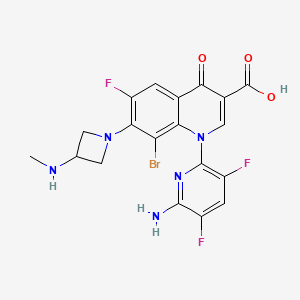
![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)
